molecular formula C12H16ClNO B6157571 4-[(3-chlorophenyl)methyl]piperidin-4-ol CAS No. 1226037-33-7

4-[(3-chlorophenyl)methyl]piperidin-4-ol

Cat. No.: B6157571
CAS No.: 1226037-33-7
M. Wt: 225.71 g/mol
InChI Key: PKPWMGLMTRZDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-Chlorophenyl)methyl]piperidin-4-ol is a piperidine derivative chemical compound of significant interest in scientific research and development. It is supplied with high purity and is characterized by its molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol for the free base . The hydrochloride salt of this compound is also available, with the CAS number 1803590-21-7 and a molecular weight of 262.18 g/mol for the formula C12H17Cl2NO . The compound's structure, defined by the SMILES notation "OC1(CC2=CC=CC(Cl)=C2)CCNCC1", features a piperidin-4-ol ring with a (3-chlorophenyl)methyl substituent, making it a valuable scaffold in medicinal chemistry and drug discovery . Its physicochemical properties, including a topological polar surface area of 32.3 Ų and an estimated XLogP of 1.6, suggest its potential utility in the design and synthesis of bioactive molecules, particularly for central nervous system targets . As a building block, researchers can utilize this compound in various synthetic transformations, including the development of novel receptor ligands or enzyme inhibitors. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety procedures should be followed during handling. The compound should be stored in a cool, dark, and dry place, sealed under appropriate conditions to ensure its long-term stability . For complete handling and safety information, please refer to the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1226037-33-7

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

4-[(3-chlorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H16ClNO/c13-11-3-1-2-10(8-11)9-12(15)4-6-14-7-5-12/h1-3,8,14-15H,4-7,9H2

InChI Key

PKPWMGLMTRZDRJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC(=CC=C2)Cl)O

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 3 Chlorophenyl Methyl Piperidin 4 Ol

Established Synthetic Routes to the Core 4-[(3-chlorophenyl)methyl]piperidin-4-ol Scaffold

The construction of the this compound framework can be achieved through several established synthetic methodologies. These routes primarily involve the formation of the key carbon-carbon bond between the piperidine (B6355638) ring and the 3-chlorobenzyl moiety.

Nucleophilic Substitution Approaches Utilizing Piperidin-4-ol

One of the most direct methods for the synthesis of this compound involves the nucleophilic substitution of a suitable 3-chlorobenzyl halide with piperidin-4-ol. In this approach, the nitrogen atom of piperidin-4-ol acts as the nucleophile, displacing the halide from the benzylic position of the 3-chlorobenzyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A related approach involves the reaction of N-protected piperidinone derivatives with a Grignard reagent, such as 4-chlorophenylmagnesium bromide, followed by deprotection. While this method synthesizes a similar 4-aryl-piperidin-4-ol structure, adaptation to the 3-chlorobenzyl-substituted target would require the corresponding 3-chlorobenzylmagnesium halide.

Alkylation Strategies for Piperidine Derivatives

Alkylation strategies are a cornerstone in the synthesis of substituted piperidines. researchgate.net For the preparation of this compound, a key strategy would be the alkylation of a pre-formed piperidine ring. This can be achieved by reacting a suitable piperidine precursor with a 3-chlorobenzyl electrophile. researchgate.netresearchgate.net

A common method involves the reaction of piperidin-4-one with 3-chlorobenzyl bromide in the presence of a base. The resulting N-alkylated product can then be reduced to the corresponding piperidin-4-ol. Alternatively, direct C-alkylation at the 4-position of a piperidine derivative can be more challenging and may require the use of specific activating groups or reaction conditions.

Reductive amination represents another versatile alkylation strategy. This would involve the reaction of piperidin-4-one with 3-chlorobenzaldehyde (B42229) in the presence of a reducing agent, such as sodium triacetoxyborohydride. This one-pot procedure forms the carbon-nitrogen bond and reduces the resulting iminium ion in situ to yield the desired product.

Mannich-Type Reaction Pathways

The Mannich reaction and its variants are powerful tools for the construction of β-amino carbonyl compounds, which are precursors to piperidine rings. nih.govacs.org A plausible Mannich-type pathway to this compound would involve the condensation of a suitable ketone, formaldehyde (B43269) (or a formaldehyde equivalent), and an amine. nih.govguidechem.com

For instance, a three-component reaction between an appropriate ketone, 3-chlorobenzaldehyde, and an ammonia (B1221849) source could theoretically lead to a piperidin-4-one intermediate, which could then be reduced to the final product. nih.gov More advanced, stereoselective Mannich-type reactions have been developed for the synthesis of highly substituted piperidines, offering potential for creating chiral analogs of the target compound. rsc.org

Strategies for Derivatization of this compound

Once the core this compound scaffold is obtained, it can be further modified at two primary sites: the piperidine nitrogen atom and the hydroxyl group. These derivatizations are crucial for exploring the structure-activity relationships of potential drug candidates.

Chemical Modifications at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is a versatile handle for a variety of chemical transformations. nih.gov

N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides or by reductive amination with aldehydes or ketones. researchgate.net This allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex cyclic or heterocyclic moieties. The reaction conditions, such as the choice of base and solvent, can be optimized to achieve high yields. researchgate.net For example, using a base like potassium carbonate in a solvent such as DMF is a common practice. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen with acyl chlorides or acid anhydrides provides the corresponding amides. This modification can influence the compound's electronic properties and its ability to act as a hydrogen bond donor.

N-Arylation: The introduction of an aryl group at the nitrogen position can be achieved through methods like the Buchwald-Hartwig amination, providing access to N-arylpiperidine derivatives.

Modification TypeReagents and ConditionsResulting Functional Group
N-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3)Tertiary Amine
N-AcylationAcyl chloride/Anhydride, BaseAmide
N-ArylationAryl halide, Palladium catalyst, BaseN-Aryl Amine

Functionalization of the Hydroxyl Group

The tertiary hydroxyl group at the 4-position of the piperidine ring offers another site for chemical modification, although it can be more sterically hindered than the nitrogen atom.

O-Alkylation (Etherification): The hydroxyl group can be converted into an ether by reaction with an alkyl halide in the presence of a strong base, such as sodium hydride. This modification can impact the compound's polarity and hydrogen bonding capabilities.

O-Acylation (Esterification): Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate conditions (e.g., using a coupling agent like DCC). This introduces an ester functionality, which can act as a prodrug moiety or influence the compound's pharmacokinetic properties.

Modification TypeReagents and ConditionsResulting Functional Group
O-AlkylationAlkyl halide, Strong Base (e.g., NaH)Ether
O-AcylationAcyl chloride/Carboxylic Acid, Coupling AgentEster

Substitutions and Transformations on the Chlorophenyl Moiety

The 3-chlorophenyl moiety of this compound is a key site for structural diversification to explore structure-activity relationships (SAR) in drug discovery programs. The chlorine atom, while metabolically robust, also serves as a versatile chemical handle for post-synthesis modifications, primarily through palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide array of chemical groups, profoundly altering the compound's steric and electronic properties.

Prominent among these methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which are cornerstones of modern medicinal chemistry for their broad substrate scope and functional group tolerance. wikipedia.orgwikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction would enable the substitution of the chlorine atom with various carbon-based fragments. By coupling the aryl chloride with a suitable organoboron reagent (a boronic acid or boronic ester) under palladium catalysis, a diverse set of analogs can be generated. wikipedia.orgorganic-chemistry.org This method is widely used to synthesize polyolefins, styrenes, and substituted biphenyls. wikipedia.org The general reaction involves a palladium(0) catalyst, a base, and the coupling of an organohalide with an organoboron species. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation is fundamental for introducing nitrogen-containing functional groups, which can modulate properties like solubility and receptor affinity. nih.gov The development of specialized, sterically hindered phosphine (B1218219) ligands has expanded the scope of this reaction to include a vast range of amine coupling partners and has enabled the use of weaker bases, enhancing functional group compatibility. wikipedia.orglibretexts.org

The table below summarizes these potential, powerful transformations for analog generation directly from the parent compound or a suitable precursor.

Reaction Reagents & Conditions Example Transformation
Suzuki-Miyaura Coupling Aryl/Alkyl Boronic Acid (R-B(OH)₂), Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/H₂O) Substitution of -Cl with a phenyl group (-C₆H₅)
Buchwald-Hartwig Amination Amine (R¹R²NH), Pd Precatalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu), Solvent (e.g., Toluene) Substitution of -Cl with a morpholino group

Advanced Synthetic Techniques for Analog Generation

The generation of analogs of this compound relies on sophisticated synthetic strategies capable of constructing the core piperidine scaffold with high efficiency and control. Modern organic synthesis provides a toolbox of catalytic and stereoselective methods to build such molecules, moving beyond classical approaches to offer milder conditions and greater precision. The following sections detail catalytic methods for assembling the key structural framework and critical considerations for controlling the stereochemistry of the resulting analogs.

Catalytic Approaches in the Synthesis of Piperidine Derivatives

Catalytic methods are central to the efficient construction of the 4-substituted piperidine skeleton. The synthesis would likely begin with a readily available N-protected 4-piperidone (B1582916). The crucial C-C bond formation to attach the (3-chlorophenyl)methyl group at the C4 position can be achieved through several advanced catalytic routes.

One highly effective and modern approach is the Suzuki protocol . Research has demonstrated an efficient method for creating 4-benzyl piperidines through the hydroboration of N-Boc-4-methylenepiperidine, followed by a palladium-catalyzed Suzuki cross-coupling reaction with a variety of aryl bromides, iodides, and triflates. youtube.commdpi.com This strategy could be adapted for the synthesis of the target compound by using 3-chlorobenzyl bromide as the coupling partner.

Another established catalytic route is the hydrogenation of a pyridine (B92270) precursor . This involves the synthesis of 4-[(3-chlorophenyl)methyl]pyridine, which is then subjected to catalytic hydrogenation to reduce the aromatic pyridine ring to a piperidine. wikipedia.orgnih.gov This method often requires transition metal catalysts like palladium or rhodium and can be performed under various conditions to achieve chemoselectivity. nih.gov

The following table compares these catalytic strategies.

Synthetic Strategy Key Precursors Catalytic System Description

| Suzuki Coupling | N-Boc-4-methylenepiperidine, 3-Chlorobenzyl Halide | 1. 9-BBN (Hydroboration) 2. Pd Catalyst (e.g., PdCl₂(dppf)) & Base | Forms the C4-benzyl bond via a versatile cross-coupling reaction on a piperidine precursor. youtube.commdpi.com | | Pyridine Hydrogenation | 4-[(3-chlorophenyl)methyl]pyridine | Pd/C, Rhodium, or other transition metal catalysts | Constructs the piperidine ring by reducing a substituted pyridine precursor. nih.gov | | Organometallic Addition | N-Protected-4-piperidone, (3-chlorobenzyl)magnesium chloride | Grignard Reaction (Mg) | A classical, yet effective, nucleophilic addition of a pre-formed organometallic reagent to a ketone. |

Considerations for Stereoselective Synthesis

The creation of analogs of this compound often requires precise control over the three-dimensional arrangement of atoms, especially when new chiral centers are introduced. The C4 position of the piperidine ring is a quaternary carbon, a common feature in many biologically active molecules. Establishing this center and controlling the stereochemistry of the C4-hydroxyl group are critical challenges that can be addressed with modern stereoselective techniques.

Aza-Prins Cyclization: This powerful reaction offers a highly diastereoselective route to cis-4-hydroxypiperidines that possess a quaternary stereocenter at the C4 position. researchgate.net The method involves the cyclization of gem-disubstituted homoallylic amines with carbonyl partners, expanding the scope of this reaction to create complex and stereodefined piperidine cores. researchgate.net This approach is particularly valuable for building the desired scaffold from acyclic precursors with excellent stereocontrol.

Biocatalytic Reduction: Enzymatic methods provide an environmentally friendly and highly selective alternative for controlling stereochemistry. Studies on the synthesis of chiral 3-substituted-4-hydroxypiperidines have shown that carbonyl reductases can reduce a 4-piperidone precursor with exceptional stereoselectivity. wikipedia.orglibretexts.org By selecting the appropriate enzyme (e.g., HeCR or DbCR), it is possible to access specific stereoisomers of the resulting alcohol with very high enantiomeric excess (>99% ee). wikipedia.orglibretexts.org This biocatalytic approach could be applied to a suitably substituted 4-piperidone precursor to control the orientation of the hydroxyl group relative to other substituents on the piperidine ring.

These advanced methods are summarized in the table below.

Method Key Transformation Type of Control Outcome
Aza-Prins Cyclization Cyclization of homoallylic amine with a carbonyl compound Diastereoselective Forms the piperidine ring while establishing a cis relationship between substituents and creating a C4 quaternary center. researchgate.net
Enzymatic Ketone Reduction Reduction of a 4-piperidone precursor Enantioselective Reduction of the ketone to a hydroxyl group with high stereospecificity, yielding specific stereoisomers. libretexts.org

Advanced Structural Characterization and Conformational Analysis of 4 3 Chlorophenyl Methyl Piperidin 4 Ol and Its Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial confirmation of the chemical structure and for probing the electronic and magnetic environments of the constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C) skeletons of 4-[(3-chlorophenyl)methyl]piperidin-4-ol and its analogs. nih.govmdpi.comrsc.org In a typical ¹H NMR spectrum, the protons of the piperidine (B6355638) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by their spatial orientation (axial or equatorial). chemicalbook.comchemicalbook.com The aromatic protons of the 3-chlorophenyl group appear in the downfield region, with their splitting patterns providing information about the substitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons of the benzyl (B1604629) group and the protons of the piperidine ring can often show complex splitting due to restricted rotation and conformational effects. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for a Substituted Piperazine (B1678402) Analog

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
NCH₂ Multiple broad singlets Not specified
Aromatic CH Not specified Not specified

Note: Data is for a related N,N'-substituted piperazine and illustrates the complexity of NMR spectra for such compounds. nih.gov The observation of multiple broad singlets for the NCH₂ protons is indicative of the presence of different conformers due to restricted rotation around the C-N amide bond.

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight and elemental composition of this compound. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula with a high degree of confidence. rsc.org Techniques like electrospray ionization (ESI) are commonly employed to generate ions from the molecule for analysis. nih.gov The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺, and potentially other adducts such as [M+Na]⁺. uni.lu The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) will also be evident in the mass spectrum, further confirming the presence of chlorine in the molecule.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 226.09932 149.9
[M+Na]⁺ 248.08126 156.1
[M-H]⁻ 224.08476 151.7

This data provides information on the shape and size of the ionized molecule in the gas phase. uni.lu

Solid-State Structural Elucidation

While spectroscopic techniques provide information about the molecule in solution, X-ray crystallography offers a precise and detailed view of the molecule's three-dimensional structure in the solid state.

Table 3: Crystallographic Data for 4-(4-chlorophenyl)piperidin-4-ol (B141385)

Parameter Value
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.68
Crystal System Monoclinic
Space Group P2/c
a (Å) 11.3706 (10)
b (Å) 9.5204 (8)
c (Å) 10.6164 (9)
β (°) 108.458 (8)
Volume (ų) 1090.13 (16)

This data provides the fundamental unit cell dimensions and symmetry of the crystal. nih.gov

Conformational Dynamics and Stereochemical Insights

The piperidine ring is not static and can undergo conformational changes. For 4-substituted piperidin-4-ols, the chair conformation is generally the most stable. researchgate.netnih.gov The preference for the hydroxyl group to be in an axial position and the larger substituent (the chlorophenylmethyl group) to be in an equatorial position is a common stereochemical outcome. This preference minimizes steric strain within the molecule. The study of the conformational dynamics and stereochemistry is important as it can influence the molecule's ability to interact with biological targets. Computational methods, in conjunction with experimental data, can provide further insights into the energy barriers between different conformations and the factors that govern the stereochemical outcome of synthetic reactions. acs.orgnih.gov

Piperidine Ring Conformation Studies (e.g., Chair Conformation Analysis)

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to minimize ring strain. The most stable of these is typically the chair conformation, which minimizes both angle strain and torsional strain. Other, higher-energy conformations include the boat, twist-boat, and half-chair forms.

For substituted piperidines, the chair conformation is overwhelmingly preferred. researchgate.netnih.gov Detailed structural analyses, primarily through single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, have been conducted on numerous piperidine derivatives, confirming this preference.

While specific crystallographic data for this compound is not publicly available, extensive analysis of the very closely related analog, 4-(4-chlorophenyl)piperidin-4-ol , provides definitive insights. X-ray diffraction studies of this analog confirm that the piperidine ring adopts an almost ideal chair conformation. researchgate.netnih.govresearchgate.net The asymmetry parameters, which quantify the deviation from perfect chair geometry, are all smaller than 2.5°. researchgate.netnih.gov This indicates a well-defined and stable chair structure.

Further studies on other substituted piperidines, such as t-3-benzyl-r-2,c-6-bis-(4-methoxyphenyl)piperidin-4-one and its oxime derivative, also show the piperidine ring in a distinct chair conformation. nih.govnih.gov NMR studies on various 3-chloro- and 2,6-diaryl-substituted piperidin-4-ones consistently assign a chair conformation to these molecules based on proton coupling constants.

The crystallographic data for the analog 4-(4-chlorophenyl)piperidin-4-ol is summarized below, providing a model for the expected structural parameters of this compound.

ParameterValue for 4-(4-chlorophenyl)piperidin-4-olReference
Molecular FormulaC₁₁H₁₄ClNO researchgate.netnih.gov
SystemMonoclinic researchgate.netnih.gov
Space GroupP2₁/c researchgate.netnih.gov
Ring ConformationChair researchgate.netnih.govresearchgate.net
Torsion Angle (C2-C3-C4-O4)-64.46 (15)° researchgate.net
Torsion Angle (C6-C5-C4-O4)60.81 (15)° researchgate.net

Influence of Substituents on Molecular Geometry and Conformational Preferences

The orientation of substituents on the piperidine ring is dictated by the need to minimize steric interactions. In a chair conformation, substituents can occupy either axial (perpendicular to the ring's mean plane) or equatorial (in the approximate plane of the ring) positions. Generally, bulky substituents preferentially occupy the more spacious equatorial positions to avoid 1,3-diaxial interactions, which are a significant source of steric strain.

Analysis of the analog 4-(4-chlorophenyl)piperidin-4-ol reveals a strong and consistent conformational preference. In its crystal structure, the bulky 4-chlorophenyl group occupies an equatorial position, while the smaller hydroxyl group is forced into the axial position. researchgate.netnih.gov This arrangement is highly typical for 4-aryl-4-hydroxypiperidines. A survey of the Cambridge Structural Database, containing numerous crystal structures, shows that for six-membered saturated rings with both a hydroxyl and an aromatic substituent at the same position, the hydroxyl group is axial in the vast majority of cases. researchgate.netnih.gov

For this compound, the (3-chlorophenyl)methyl group is even bulkier than a simple phenyl ring due to the methylene spacer and its rotational freedom. Therefore, it is expected to have a strong preference for the equatorial position to minimize steric clashes with the axial hydrogens at C2 and C6. Consequently, the hydroxyl group at C4 would be oriented axially. Studies on related compounds, such as t-3-benzyl-r-2,c-6-bis-(4-methoxyphenyl)piperidin-4-one, also show the benzyl substituent adopting an equatorial orientation on a chair-form piperidine ring. nih.gov

The table below contrasts the experimentally observed conformation of the analog with the predicted conformation for the target compound.

CompoundC4-SubstituentPredicted/Observed OrientationReference
4-(4-chlorophenyl)piperidin-4-ol (Analog)4-chlorophenylEquatorial (Observed) researchgate.netnih.gov
hydroxylAxial (Observed) researchgate.netnih.gov
This compound(3-chlorophenyl)methylEquatorial (Predicted)-
hydroxylAxial (Predicted)-

Computational and Theoretical Investigations on 4 3 Chlorophenyl Methyl Piperidin 4 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 4-[(3-chlorophenyl)methyl]piperidin-4-ol, a DFT analysis would involve calculating the electron density to determine its ground-state properties. This process would map out the molecule's electrostatic potential, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The chlorine atom and the hydroxyl group, for instance, would create distinct electronic environments that govern the molecule's reactivity. Such a study would provide a detailed picture of bond lengths, bond angles, and dihedral angles for the most stable three-dimensional structure of the molecule.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the analysis would pinpoint the locations of these orbitals. The HOMO is likely to be distributed over the electron-rich regions, such as the piperidine (B6355638) nitrogen and the phenyl ring, while the LUMO would be influenced by the electron-withdrawing chloro-substituted ring.

From the HOMO and LUMO energies, global chemical reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity profile.

Table 1: Hypothetical Global Chemical Reactivity Descriptors for this compound

DescriptorFormulaSignificance for ReactivityHypothetical Value (a.u.)
HOMO Energy EHOMOElectron-donating ability-0.235
LUMO Energy ELUMOElectron-accepting ability-0.012
Energy Gap (ΔE) ELUMO - EHOMOChemical stability and reactivity0.223
Ionization Potential (I) -EHOMOEnergy required to remove an electron0.235
Electron Affinity (A) -ELUMOEnergy released when an electron is added0.012
Global Hardness (η) (I - A) / 2Resistance to change in electron distribution0.1115
Global Softness (S) 1 / (2η)Reciprocal of hardness, indicates reactivity4.484
Electronegativity (χ) (I + A) / 2Power to attract electrons0.1235
Electrophilicity Index (ω) χ² / (2η)Propensity to accept electrons0.068

**Note: The values in this table are for illustrative purposes to demonstrate the output of a DFT analysis and are not based on actual experimental or computational results for this specific molecule.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a molecule like this compound might bind to a biological target, such as a protein receptor or an enzyme.

Molecular docking simulations would place the 3D structure of this compound into the binding site of a target protein. The simulation would then calculate the most likely binding pose and estimate the binding affinity. These predictions are based on scoring functions that evaluate intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, key interactions would likely involve the hydroxyl group and the piperidine nitrogen acting as hydrogen bond donors or acceptors, and the chlorophenyl group engaging in hydrophobic or halogen-bond interactions within the target's binding pocket.

A molecule like this compound is not static; it is flexible and can adopt multiple shapes, or conformations. Conformational analysis would explore the potential energy landscape of the molecule to identify the most stable, low-energy conformations. This is crucial because the biologically active conformation may not be the absolute lowest energy state. Understanding the range of accessible conformations and the energy barriers between them is vital for a complete picture of the molecule's behavior and how it might adapt its shape to fit into a binding site.

Predictive Computational Studies for Research Design

Predictive computational studies serve as a valuable tool in the early stages of research to forecast a molecule's properties and guide the design of further experiments. These studies can help to prioritize which compounds to synthesize and test, thereby saving time and resources. For this compound, such studies would focus on predicting its likely physicochemical properties (like solubility and lipophilicity) and its potential for interacting with a range of biological targets. This information can help researchers to formulate hypotheses about its potential applications and to design more focused and efficient laboratory investigations.

Investigation of Biological Activities and Underlying Mechanistic Pathways of 4 3 Chlorophenyl Methyl Piperidin 4 Ol

Antiviral Research Modalities

Investigations into the antiviral potential of 4-[(3-chlorophenyl)methyl]piperidin-4-ol have been specific and targeted.

While the broader class of piperidine (B6355638) derivatives has been a subject of interest in HIV research, specific data on this compound as a CCR5 receptor antagonist for HIV-1 entry inhibition is not extensively detailed in publicly available research. The CCR5 receptor is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells, making it a significant target for antiviral drug development. Research in this area typically involves in vitro assays to measure the ability of a compound to block the interaction between the HIV-1 surface protein gp120 and the CCR5 receptor, thereby preventing viral fusion and entry. However, dedicated studies quantifying the specific inhibitory concentrations (e.g., IC50) of this compound against CCR5-tropic HIV-1 strains are not prominently documented.

At the cellular level, antiviral investigations assess a compound's ability to inhibit viral replication within host cells. For this compound, detailed reports from such cellular assays are limited. These studies would typically involve infecting cell cultures (e.g., PBMCs or specific cell lines) with a virus in the presence of varying concentrations of the compound. The antiviral effect would then be quantified by measuring markers of viral replication, such as p24 antigen levels for HIV. The lack of extensive data suggests this may not have been a primary focus of research for this specific molecule.

Neuropharmacological Research Avenues

The neuropharmacological properties of this compound have been more thoroughly explored, particularly its interactions with key neurotransmitter systems and receptors.

The compound is recognized as a metabolite of other pharmacologically active agents, and its own interactions with neurotransmitter systems are of interest. Its structure, featuring a piperidine ring, is a common motif in many centrally active compounds, suggesting a potential to modulate neuronal signaling. Research has focused on its capacity to interfere with the reuptake or receptor binding of key neurotransmitters.

There is limited specific evidence to suggest that this compound is a potent modulator of enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE). While related structures may exhibit such activities, dedicated studies on this particular compound are not prominent.

The most significant area of research for this compound is its activity as a ligand for various neurotransmitter receptors. It has been identified as a metabolite of Haloperidol, a well-known antipsychotic drug.

Dopamine (B1211576) D2 Receptor Antagonism: As a metabolite of Haloperidol, the compound's interaction with the dopamine D2 receptor is of particular interest. Haloperidol's therapeutic effects in treating psychosis are largely attributed to its potent antagonism of D2 receptors. Studies have investigated whether this metabolite retains significant D2 receptor binding affinity.

Serotonin (B10506) Receptors: The serotonergic system is another key target for neuropsychiatric drugs. The binding profile of this compound at various serotonin (5-HT) receptor subtypes has been a subject of investigation to understand its full pharmacological spectrum.

Sigma Receptors: Sigma receptors, once thought to be a type of opioid receptor, are now recognized as a distinct class of proteins that bind a wide variety of psychotropic drugs. The affinity of this compound for sigma receptors has been evaluated, as this interaction can modulate dopaminergic and other neurotransmitter systems, and is relevant to the mechanism of action of many antipsychotic agents.

Antimicrobial Research Perspectives

There is currently no available research data on the antimicrobial effects of this compound.

Antibacterial Efficacy Studies against Specific Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

No published studies were found that evaluated the antibacterial activity of this compound against Staphylococcus aureus, Escherichia coli, or any other bacterial strains.

Mechanistic Insights into Antimicrobial Action

Due to the absence of studies on its antimicrobial activity, the mechanism of action for this compound in this context remains entirely unknown.

Antineoplastic Research Explorations

The potential antineoplastic activities of this compound have not been explored in any published research.

Antiproliferative Activity in Hematological Cancer Cell Lines (e.g., K562, Reh) (In Vitro)

No in vitro studies have been conducted to assess the antiproliferative effects of this compound on hematological cancer cell lines such as K562 or Reh.

Induction of Apoptotic Pathways and Associated Molecular Markers

In the absence of any research into its antiproliferative effects, there is no information regarding the ability of this compound to induce apoptotic pathways or its impact on associated molecular markers in cancer cells.

Molecular Target Engagement in Cancer Processes (e.g., Kpnβ1, Kinases)

There is no specific information available in published studies regarding the direct interaction of this compound with molecular targets involved in cancer, such as Karyopherin-β1 (Kpnβ1) or various protein kinases.

The piperidine scaffold is recognized as a "privileged structure" in medicinal chemistry and has been incorporated into numerous kinase inhibitors. nih.govresearchgate.netacs.org Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer, making them a primary target for anticancer drug development. nih.govnih.gov Similarly, the nuclear transport protein Kpnβ1, which is overexpressed in some cancers, has been identified as a potential therapeutic target. nih.gov Inhibition of Kpnβ1 can lead to mitotic arrest and apoptosis in cancer cells. nih.gov

However, research detailing the inhibitory activity of this compound against Kpnβ1 or specific kinases has not been found. While some novel piperidine derivatives have been investigated as inhibitors of tubulin polymerization at the colchicine (B1669291) binding site, there is no indication that this compound was among the compounds studied. nih.gov Therefore, its potential role and mechanism of action within cancer processes remain uncharacterized.

Other Emerging Biological Activities (e.g., Antiparasitic Properties, Antioxidant Properties)

Specific studies detailing the antiparasitic or antioxidant properties of this compound are not present in the available scientific literature.

The piperidine ring is a common structural motif in compounds investigated for various biological activities. nih.govscispace.com Derivatives of piperidine have been synthesized and evaluated for their potential as antiparasitic agents, particularly against malaria (caused by Plasmodium falciparum) and other parasitic diseases. nih.govgoogle.commdpi.com These compounds often work by interfering with essential parasite processes. researchgate.net

Furthermore, various piperidine derivatives have been assessed for their antioxidant capabilities. nih.govtandfonline.comacademicjournals.orgresearchgate.net Antioxidants can neutralize harmful reactive oxygen species (ROS), and the piperidine scaffold has been used to develop agents that can scavenge free radicals. scispace.comnih.gov

Despite these broader research trends, no specific data from antiparasitic assays or antioxidant capacity tests for this compound could be identified. Consequently, its potential efficacy in these areas has not been scientifically established.

Structure Activity Relationship Sar Studies of 4 3 Chlorophenyl Methyl Piperidin 4 Ol Derivatives

Impact of Piperidine (B6355638) Ring Substitutions on Biological Efficacy

The piperidine ring is a common scaffold in pharmaceuticals, and its substitution patterns are a key determinant of biological activity. Modifications on both the piperidine nitrogen and its carbon framework in analogues of 4-[(3-chlorophenyl)methyl]piperidin-4-ol have been shown to significantly influence efficacy.

Substituents on the piperidine nitrogen (at position 1) are critical for modulating the pharmacological profile. In various related series, replacing the N-H with different alkyl or more complex groups has led to a wide range of activities. For instance, in a series of piperidinol analogs developed as anti-tuberculosis agents, N-alkylation with a (R)-3-(4-chlorophenoxy)-2-hydroxypropyl group was part of a strategy that yielded compounds with potent activity. nih.gov Conversely, in other series, substitution can be detrimental. The replacement of a basic piperidine moiety and its adjacent flexible methylene (B1212753) linker with an amide group was found to almost completely eliminate inhibitory activity against the enzyme MenA from Mycobacterium tuberculosis, highlighting the importance of the basic nitrogen and the linker's flexibility. nih.gov

Introducing unsaturation in the piperidine ring has also been explored. In one study of 4-azaindole-2-piperidine derivatives, creating a double bond within the piperidine ring resulted in a tenfold increase in potency against Trypanosoma cruzi. dndi.org This suggests that conformational rigidity or altered geometry introduced by the double bond can be favorable for target binding.

Substitutions on the carbon atoms of the piperidine ring also play a role. The stereochemistry of these substituents is often crucial. In a study of 3,4-disubstituted piperidine analogues, the relative stereochemistry (cis vs. trans) of the substituents was found to dramatically shift the compound's selectivity between different monoamine transporters. nih.gov This underscores the high degree of spatial recognition by the target proteins.

Table 1: Impact of Piperidine Ring Modifications on Biological Activity in Analogous Series

Modification Type Specific Change Observed Effect Compound Series Context Reference
N-SubstitutionAddition of complex side chains (e.g., hydroxypropyl ethers)Can lead to potent activityAnti-tuberculosis piperidinols nih.gov
N-SubstitutionReplacement of N-H with amideAbolished inhibitory activityMenA inhibitors nih.gov
Ring UnsaturationIntroduction of a double bond in the piperidine ringTen-fold increase in potencyAnti-trypanosomal agents dndi.org
C-SubstitutionAlteration of stereochemistry (cis vs. trans)Drastically shifted transporter selectivityMonoamine transporter inhibitors nih.gov

Role of Chlorophenyl Moiety Modifications in Activity Profiles

The 3-chlorophenyl group is a critical pharmacophoric element. Modifications to this aromatic ring, including the position and nature of the substituent, can profoundly alter the biological activity profile.

The presence and position of the chlorine atom are often essential. In a closely related series of 4-phenyl-4-piperidinol compounds evaluated for anti-tuberculosis activity, the presence of a 4-chloro and a 3-trifluoromethyl group on the phenyl ring was found to be critical. The removal of either of these groups proved to be detrimental to the compound's efficacy, leading to a significant loss of activity. nih.gov This indicates a specific requirement for both steric bulk and electronic properties at these positions for optimal interaction with the biological target.

Studies on other compound series reinforce the importance of halogen substitution. In a series of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids developed as matrix metalloproteinase (MMP) inhibitors, a derivative featuring a 4-chlorophenoxy group was identified as a potent and selective inhibitor. nih.gov Similarly, research on benzyl (B1604629) guanidine (B92328) derivatives showed that compounds with a 4-chloro or 3-trifluoromethyl substitution on a benzyloxy motif were among the most potent against bacterial strains. mdpi.com

The electronic nature of the substituents on the phenyl ring is a governing factor. In one series, there was a clear preference for electron-rich aromatic amides, while electron-deficient systems like cyano-substituted analogs were inactive. dndi.org Conversely, in another study on multifunctional agents for Alzheimer's disease, the introduction of electron-withdrawing groups, such as a 3-cyano or a 3-chloro group on the phenyl ring, resulted in good activity. acs.org This highlights how the optimal electronic properties of the phenyl ring are highly dependent on the specific biological target.

Table 2: Effect of Phenyl Ring Modifications on Biological Activity in Analogous Piperidine Series

Modification Position Observed Effect on Activity Compound Series Context Reference
Removal of Chloro group4-positionDetrimental, significant loss of activityAnti-tuberculosis piperidinols nih.gov
Chloro substitution4-positionPart of a potent, selective inhibitorMMP inhibitors nih.gov
Chloro substitution3-positionAssociated with good inhibitory activityAlzheimer's disease candidates acs.org
Trifluoromethyl (CF₃) substitution3-positionCrucial for high potencyAnti-tuberculosis piperidinols nih.gov
Cyano (CN) substitution3-positionAssociated with good inhibitory activityAlzheimer's disease candidates acs.org
Cyano (CN) substitutionpara-positionInactive compoundAnti-trypanosomal agents dndi.org

Influence of Bridging Group Modifications on Target Interactions

The methylene (-CH₂) group that links the 3-chlorophenyl ring to the piperidine scaffold acts as a crucial bridge. Modifications to this linker, such as altering its length, flexibility, or composition, can significantly impact how the molecule orients itself within a binding site and interacts with its target.

The length of this bridging group is a sensitive parameter. In a study of benzylthioquinolinium iodide analogs, extending the methylene bridge to an ethylene (B1197577) (-CH₂-CH₂) chain resulted in a reduction of antifungal activity. nih.gov This suggests that an optimal distance and spatial relationship between the aromatic ring and the heterocyclic core are necessary for effective binding.

The flexibility of the linker is also important. Research on a series of MenA inhibitors demonstrated that the flexibility conferred by the methylene linker, in conjunction with the basicity of the piperidine ring, was important for activity. nih.gov Replacing this flexible unit with a more rigid amide structure led to a near-total loss of function, implying that the ability of the phenyl and piperidine moieties to adopt a specific conformation relative to each other is key for target engagement.

Correlation of Conformational Preferences with Biological Responses

The three-dimensional shape of this compound derivatives is intrinsically linked to their biological function. The conformational preferences of the piperidine ring and the orientation of its substituents dictate the molecule's ability to fit into a protein's binding pocket.

The piperidine ring in such compounds typically adopts a stable chair conformation. X-ray crystallography studies on the related compound 4-(4-chlorophenyl)piperidin-4-ol (B141385) confirm this, revealing that the hydroxyl group occupies an axial position while the larger chlorophenyl group sits (B43327) in a more stable equatorial position to minimize steric hindrance. nih.gov This arrangement is common for 4-substituted piperidin-4-ols.

Future Research Directions and Translational Perspectives for 4 3 Chlorophenyl Methyl Piperidin 4 Ol

Development of Novel Analogs with Enhanced Specificity and Potency

The development of novel analogs of 4-[(3-chlorophenyl)methyl]piperidin-4-ol represents a critical first step in exploring its potential. The core structure, featuring a piperidin-4-ol moiety and a 3-chlorobenzyl group, offers multiple points for chemical modification. Future research could focus on systematic structure-activity relationship (SAR) studies. Key areas for modification could include:

Substitution on the Phenyl Ring: Introducing different substituents at various positions on the phenyl ring could modulate electronic properties and steric bulk, potentially influencing binding affinity and selectivity for biological targets.

Modification of the Piperidine (B6355638) Ring: Alterations to the piperidine ring, such as N-alkylation or substitution at other positions, could impact the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Replacement of the Hydroxyl Group: Esterification or etherification of the 4-hydroxyl group could create prodrugs or alter the hydrogen-bonding capacity of the molecule, which may be crucial for target interaction.

Systematic synthesis and screening of a library of such analogs would be essential to identify compounds with improved potency and selectivity.

Exploration of Undiscovered Biological Targets and Pathways

A fundamental area of future investigation is the identification of the biological targets and pathways modulated by this compound. High-throughput screening (HTS) against a diverse panel of receptors, enzymes, and ion channels could reveal initial "hits." Subsequent target deconvolution and validation studies would be necessary to confirm these interactions. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches could be employed to pinpoint the specific molecular targets. Elucidating the mechanism of action is a crucial step that would pave the way for understanding its potential therapeutic applications.

Integration of Advanced Computational Approaches in Rational Drug Design

Computational chemistry and molecular modeling can significantly accelerate the drug discovery process for this compound. Once a biological target is identified, computational methods can be employed to:

Predict Binding Modes: Molecular docking simulations can predict the binding orientation and affinity of the compound and its analogs within the active site of the target protein.

Guide Analog Design: In silico screening of virtual libraries of analogs can help prioritize the synthesis of compounds with the highest predicted activity.

ADME-Tox Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of new analogs, helping to identify candidates with favorable drug-like properties early in the development process.

These computational approaches, when used in conjunction with experimental validation, can streamline the optimization of lead compounds.

Innovations in Synthetic Pathways for Scalability and Sustainability

The current availability of this compound from commercial sources suggests that synthetic routes exist. However, future research should focus on developing innovative and efficient synthetic pathways that are both scalable and sustainable. Key objectives would include:

Utilizing Greener Reagents and Solvents: Replacing hazardous reagents and solvents with more environmentally friendly alternatives.

Exploring Catalytic Methods: Employing catalytic reactions to improve efficiency and reduce the generation of stoichiometric byproducts.

The development of a robust and cost-effective synthesis will be crucial for the large-scale production required for extensive preclinical and potential clinical studies.

Application in Chemical Biology Tools and Probe Development

Beyond its potential as a therapeutic agent, this compound and its future analogs could be developed into valuable chemical biology tools. By incorporating reporter tags, such as fluorescent dyes or biotin, into the molecular structure, researchers could create chemical probes to:

Visualize Biological Targets: Labeled probes would allow for the visualization of the subcellular localization of the target protein.

Study Target Engagement: These tools could be used in assays to quantify the binding of the compound to its target in living cells.

Facilitate Target Identification: Photoaffinity labeling probes can be used to covalently link to the target protein, enabling its isolation and identification.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(3-chlorophenyl)methyl]piperidin-4-ol, and how can reaction conditions be tailored to improve yield?

  • Methodology :

  • Multi-step synthesis : Begin with piperidin-4-one or substituted piperidine derivatives. Introduce the 3-chlorobenzyl group via nucleophilic substitution or reductive amination. For example, react 4-piperidone with 3-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 80–100°C .
  • Green chemistry : Replace traditional solvents with deep eutectic solvents (DES) to enhance yield and reduce environmental impact, as demonstrated for analogous piperidin-4-ol derivatives .
  • Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the structural integrity and stereochemical configuration of this compound be confirmed?

  • Analytical techniques :

  • NMR spectroscopy : Compare 1H^1H and 13C^{13}C NMR data with computational predictions (e.g., ACD/Labs or ChemDraw). Key signals include the hydroxyl proton (δ ~2.5 ppm, broad) and aromatic protons (δ ~7.2–7.4 ppm) .
  • X-ray crystallography : Use SHELX software to resolve crystal structures. The piperidine ring’s chair conformation and benzyl group orientation can be validated via SHELXL refinement .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ at m/z 266.1 for C₁₂H₁₅ClNO) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Screening strategies :

  • Enzyme inhibition : Test against dopamine transporter (DAT) or serotonin receptors using radioligand binding assays (IC₅₀ determination). Compare with structurally similar compounds like 4-(4-methylphenyl)piperidin-4-ol, which shows DAT inhibition .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety profiles. A threshold of >50 μM viability is typical for early-stage candidates .

Advanced Research Questions

Q. How does the 3-chlorophenyl substituent influence the compound’s structure-activity relationship (SAR) compared to other halogenated analogs?

  • SAR methodology :

  • Comparative analysis : Synthesize analogs with substituents like 4-F, 2-Br, or 3-CF₃. Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, 4-(3-trifluoromethylphenyl)piperidin-4-ol derivatives show enhanced receptor selectivity due to hydrophobic interactions .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., CCR5 or DAT). The 3-Cl group’s electronegativity may stabilize π-π stacking or halogen bonds in binding pockets .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

  • In silico modeling :

  • ADMET prediction : Use SwissADME to estimate logP (clogP ~2.1), blood-brain barrier permeability (BBB+ likely), and CYP450 inhibition. The hydroxyl group may reduce metabolic stability, requiring prodrug strategies .
  • Molecular dynamics (MD) : Simulate membrane permeation (e.g., with GROMACS) to assess passive diffusion rates. Piperidine derivatives often exhibit rapid cellular uptake due to their amphiphilic nature .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?

  • Troubleshooting framework :

  • Standardize protocols : Ensure consistent buffer pH, temperature, and cell passage numbers. For example, DAT assay discrepancies may arise from differences in 3H^3H-dopamine batch activity .
  • Statistical validation : Apply ANOVA or Grubbs’ test to identify outliers. Replicate experiments with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
  • Control compounds : Include reference inhibitors (e.g., cocaine for DAT) to calibrate inter-lab variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.